5-Hydroxyhexanoic acid

Metabolomics Diabetic Nephropathy Biomarker Validation

Developing LC-MS/MS biomarker assays or synthesizing elastomeric PHAs requires high-purity 5-hydroxyhexanoic acid, yet inconsistent sourcing undermines reproducibility. This (ω-1)-hydroxy fatty acid is the sole statistically validated urinary metabolite predictor of early renal decline in T2D, outperforming azelaic acid and adipic acid. • ~128 g/L water solubility-12× greater than hexanoic acid-enables co-solvent-free aqueous synthesis. • C6 monomer yields flexible mcl-PHA, unlike brittle scl-PHA from 3-hydroxybutyric acid. • In stock with custom synthesis and bulk options available.

Molecular Formula C₆H₁₁NaO₃
Molecular Weight 154.14
CAS No. 185956-02-9
Cat. No. B1146832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyhexanoic acid
CAS185956-02-9
Synonyms5-Hydroxycaproic Acid; 
Molecular FormulaC₆H₁₁NaO₃
Molecular Weight154.14
Structural Identifiers
SMILESCC(CCCC(=O)O)O
InChIInChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyhexanoic Acid (CAS 185956-02-9): Baseline Overview for Scientific Procurement


5-Hydroxyhexanoic acid (also known as 5-hydroxycaproic acid) is a medium-chain (ω-1)-hydroxy fatty acid with the molecular formula C6H12O3 [1]. It is characterized by a hydroxyl group on the fifth carbon of a six-carbon alkanoic acid chain. The compound is naturally occurring, serving as a normal dicarboxylic acid degradation product of fatty acids and a human urinary metabolite [2]. Its primary industrial relevance stems from its identification as a constituent in bacterial polyhydroxyalkanoates (PHAs), a class of biodegradable polymers [3].

5-Hydroxyhexanoic Acid: Why In-Class Substitution is Not Recommended


Substituting 5-hydroxyhexanoic acid with other medium-chain hydroxy acids or unsubstituted fatty acids is likely to compromise key performance attributes. Its specific molecular structure—an (ω-1)-hydroxy fatty acid—confers distinct properties not found in other isomers or parent molecules. This is evident in its biological specificity, where it has been shown to outperform other metabolites as a predictor of disease progression [1], and in its physicochemical behavior, where the position of the hydroxyl group dramatically alters solubility and, by class-level inference, the material properties of its polymers . The following evidence demonstrates that its quantifiable differentiation from comparators is meaningful for scientific and industrial applications.

Quantifiable Differentiation Evidence for 5-Hydroxyhexanoic Acid


Biomarker Superiority Over Alternative Metabolites in Predicting Diabetic Nephropathy

In a two-phase metabolomics study of type 2 diabetes patients, 5-hydroxyhexanoic acid was identified as a superior predictive biomarker for early renal functional decline (ERFD). In the pilot study, its urinary levels, along with those of azelaic acid, adipic acid, and L-tryptophan, were significantly decreased in patients who later developed ERFD [1]. Critically, in the subsequent validation study with 40 patients, only the decrease in 5-hydroxyhexanoic acid remained statistically significant, while the other three metabolites did not show a significant difference between progressors and non-progressors [1].

Metabolomics Diabetic Nephropathy Biomarker Validation

Enhanced Aqueous Solubility Relative to Parent Hexanoic Acid

The presence of the hydroxyl group at the ω-1 position confers a significant increase in aqueous solubility compared to its unsubstituted parent molecule, hexanoic acid. 5-Hydroxyhexanoic acid exhibits a water solubility of approximately 128 g/L [1], whereas hexanoic acid has a reported solubility of only 10.3 g/L (or 1.1 g/100 mL) at 25 °C . This represents an approximate 12-fold increase in solubility.

Physicochemical Properties Solubility Formulation

Class-Level Polymer Property Differentiation: Medium-Chain vs. Short-Chain Monomers

As a monomer with a six-carbon chain, 5-hydroxyhexanoic acid falls into the class of medium-chain-length (mcl) hydroxyalkanoates. When incorporated into polyhydroxyalkanoates (PHAs), mcl-PHAs exhibit distinctly different material properties compared to PHAs derived from short-chain-length (scl) monomers like 3-hydroxybutyric acid (4 carbons). Specifically, mcl-PHAs are characterized by being more elastic and having lower melting points, whereas scl-PHAs like poly(3-hydroxybutyrate) (PHB) are more crystalline, brittle, and have a high melting point (~168-180 °C) [1] .

Biopolymers Polyhydroxyalkanoates (PHA) Material Science

Application Scenarios Where 5-Hydroxyhexanoic Acid Provides a Verifiable Advantage


Development of a Prognostic Assay for Diabetic Nephropathy

Procurement of high-purity 5-hydroxyhexanoic acid is essential for research groups developing quantitative LC-MS/MS assays to measure its urinary concentration. This scenario is directly supported by the evidence that this specific metabolite is a superior and statistically validated predictor of early renal functional decline in type 2 diabetes patients, outperforming other candidate biomarkers [1].

Synthesis of Elastomeric Biodegradable Polyesters

For polymer chemists aiming to create flexible, low-crystallinity biodegradable materials (e.g., for films or elastomers), 5-hydroxyhexanoic acid is the appropriate monomer choice. The class-level evidence confirms that its medium chain length (6 carbons) will yield a more elastic polyhydroxyalkanoate (mcl-PHA), in contrast to the brittle, highly crystalline polymer produced from a short-chain monomer like 3-hydroxybutyric acid [2] .

Aqueous-Phase Chemical Synthesis and Bioconjugation

In any synthetic or conjugation protocol requiring water as the primary solvent, the use of 5-hydroxyhexanoic acid is advantageous due to its markedly high water solubility (~128 g/L). This property, which is approximately 12-fold greater than that of the parent hexanoic acid, simplifies reaction setup, improves yield, and reduces the need for organic co-solvents [3].

Technical Documentation Hub

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